3-Acetamidopyrazine-2-carboxylic Acid is an organic compound characterized by its pyrazine ring structure, which includes both an acetamido group and a carboxylic acid functional group. Its chemical formula is C₇H₈N₂O₃, indicating the presence of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This compound is notable for its potential applications in pharmaceuticals and agricultural chemistry due to its unique structural features that allow for various chemical interactions.
The synthesis of 3-acetamidopyrazine-2-carboxylic Acid can be achieved through several methods:
3-Acetamidopyrazine-2-carboxylic Acid has potential applications in various fields:
Studies involving 3-acetamidopyrazine-2-carboxylic Acid have focused on its interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. For instance, research into how this compound interacts with bacterial enzymes could elucidate its antimicrobial properties.
Several compounds share structural similarities with 3-acetamidopyrazine-2-carboxylic Acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Pyrazine-2-carboxylic Acid | Contains a pyrazine ring and a carboxylic acid | Lacks the acetamido group |
Acetamidopyrazine | Similar pyrazine structure but without a carboxyl | Does not exhibit the same acidity properties |
5-Aminopyrazine-2-carboxylic Acid | Contains amino and carboxyl groups | Exhibits different biological activity |
The uniqueness of 3-acetamidopyrazine-2-carboxylic Acid lies in its combination of both an acetamido and a carboxylic acid functional group on a pyrazine ring, which may confer distinct reactivity patterns and biological activities compared to these similar compounds.
3-Acetamidopyrazine-2-carboxylic acid, historically termed Hypnosin, was first isolated in the late 20th century from phytopathogenic Streptomyces species associated with root tumor formation in melons. Its identification as a spore germination inhibitor marked a pivotal discovery in microbial ecology, as it demonstrated interspecies inhibitory activity against Streptomyces strains. Structural elucidation via mass spectrometry and synthetic validation confirmed its identity as 3-acetamidopyrazine-2-carboxylic acid, distinguishing it from simpler pyrazine derivatives. The compound’s name, Hypnosin, reflects its initial characterization as a dormancy-inducing agent in bacterial spores.
3-Acetamidopyrazine-2-carboxylic acid belongs to the pyrazinecarboxylic acid family, a subclass of nitrogen-containing heterocyclic compounds. Its systematic IUPAC name is 3-acetamidopyrazine-2-carboxylic acid, reflecting the acetamido (-NHCOCH₃) and carboxylic acid (-COOH) functional groups at positions 3 and 2 of the pyrazine ring, respectively. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₇H₇N₃O₃ |
Molecular Weight | 181.15 g/mol |
CAS Registry Number | 226559-50-8 |
Synonyms | Hypnosin, 3-acetylaminopyrazine-2-carboxylic acid |
The compound’s SMILES notation, CC(=O)NC1=NC=CN=C1C(=O)O
, further illustrates its structural topology.
The pyrazine core of 3-acetamidopyrazine-2-carboxylic acid is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, conferring electron-deficient characteristics. Substituent effects are critical:
This structure enables participation in supramolecular interactions, such as π-π stacking and dipole-dipole associations, which are exploitable in crystal engineering and drug design.
Within the pyrazinecarboxylic acid family, 3-acetamidopyrazine-2-carboxylic acid occupies a niche due to its bifunctional substituents. Compared to simpler analogs like pyrazine-2-carboxylic acid (lacking the acetamido group), it exhibits:
These features distinguish its reactivity and applications in medicinal chemistry, particularly as a precursor for antimicrobial and enzyme-targeting agents.